3-(3-methoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione
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Overview
Description
3-(3-methoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzisothiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are also common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(3-methoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which 3-(3-methoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological processes, such as cell division and growth regulation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(3-methoxyanilino)purine: Another compound with a methoxyanilino group, known for its cytokinin activity in plants.
2-fluoro-6-(3-methoxyanilino)purine: Similar to the above compound but with a fluorine atom, affecting its reactivity and biological activity.
Uniqueness
3-(3-methoxyanilino)-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to its benzisothiazole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methoxyphenyl)-6-nitro-1,1-dioxo-1,2-benzothiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c1-22-11-4-2-3-9(7-11)15-14-12-6-5-10(17(18)19)8-13(12)23(20,21)16-14/h2-8H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCRBYSNWULNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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